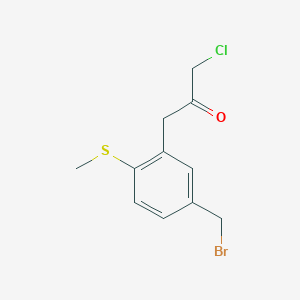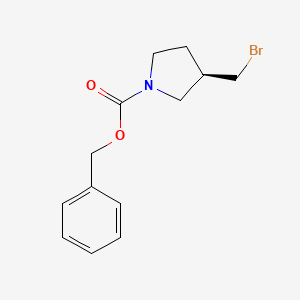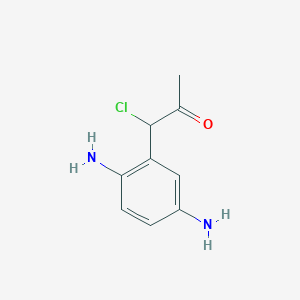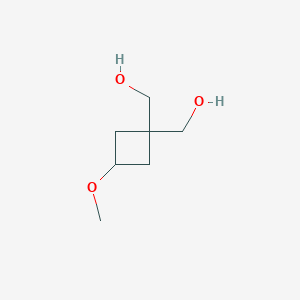![molecular formula C7H7BrN4O B14047415 5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B14047415.png)
5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through a microwave-mediated, catalyst-free method. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically involve heating the reactants at 140°C for a short duration, resulting in good-to-excellent yields.
Industrial Production Methods
For industrial production, the same microwave-mediated method can be scaled up. The eco-friendly nature of this method, being catalyst-free and additive-free, makes it suitable for large-scale synthesis. The broad substrate scope and good functional group tolerance further enhance its applicability in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolopyridines.
Applications De Recherche Scientifique
5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. It acts as an inhibitor of various enzymes, including Janus kinases (JAK1 and JAK2) and RORγt inverse agonists . The compound binds to the active sites of these enzymes, blocking their activity and thereby modulating the associated signaling pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes play a critical role.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Uniqueness
5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical properties and biological activities. The methoxy group enhances its solubility and bioavailability, while the bromine atom provides a site for further functionalization, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H7BrN4O |
|---|---|
Poids moléculaire |
243.06 g/mol |
Nom IUPAC |
5-bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H7BrN4O/c1-13-4-2-3-5-10-7(9)11-12(5)6(4)8/h2-3H,1H3,(H2,9,11) |
Clé InChI |
FZOXCGGZLLMDNJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N2C(=NC(=N2)N)C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14047360.png)
![[2-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047367.png)



![3-Ethoxycarbonylmethylsulfanyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid ethyl ester](/img/structure/B14047384.png)






